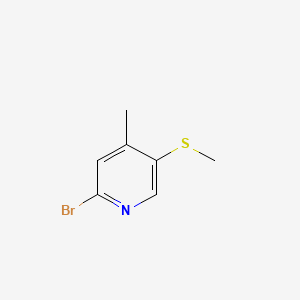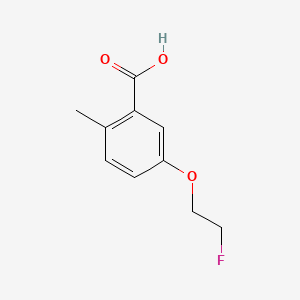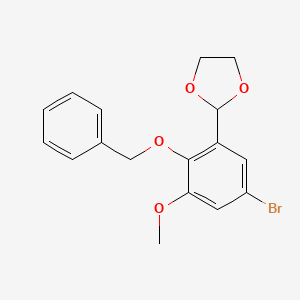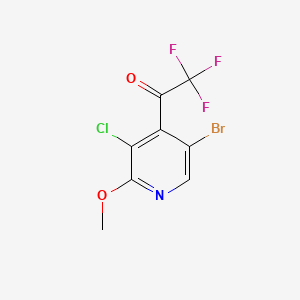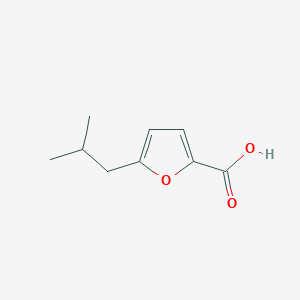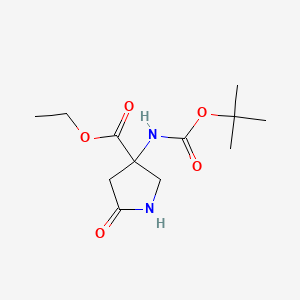
4-((5-Bromo-3-fluoropyridin-2-yl)oxy)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is a chemical compound that features a pyridine ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol typically involves the reaction of 5-bromo-3-fluoropyridine with appropriate reagents to introduce the oxy and butanol groups. One common method involves the use of a Suzuki coupling reaction, where 5-bromo-3-fluoropyridine is reacted with a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-fluoropyridine: Shares the pyridine ring with bromine and fluorine substitutions but lacks the oxy and butanol groups.
2-bromo-5-fluoropyridine: Similar structure but with different positioning of the bromine and fluorine atoms.
(5-bromo-3-fluoropyridin-2-yl)methanol: Contains a methanol group instead of the butanol group.
Uniqueness
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the oxy and butanol groups, allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H13BrFNO2 |
|---|---|
Molekulargewicht |
278.12 g/mol |
IUPAC-Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C10H13BrFNO2/c1-10(2,14)3-4-15-9-8(12)5-7(11)6-13-9/h5-6,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
BUJQAGILHKGZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCOC1=C(C=C(C=N1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)

